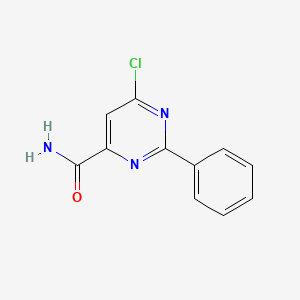

6-Chloro-2-phenyl-4-pyrimidinecarboxamide

Description

Contextualizing Pyrimidine (B1678525) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a cornerstone in the realm of medicinal chemistry and drug discovery, owing to its presence in a vast array of biologically active compounds. bldpharm.com As a fundamental component of nucleic acids (DNA and RNA), pyrimidine and its derivatives are intrinsically recognized by biological systems, allowing them to interact effectively with enzymes and other cellular components. bldpharm.comgoogle.com This inherent biocompatibility has made the pyrimidine ring a "privileged scaffold," a molecular framework that is recurrently found in drugs targeting a wide range of diseases.

The versatility of the pyrimidine core allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov Consequently, pyrimidine derivatives have been successfully developed into a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. bldpharm.commdpi.com The continuous exploration of new biological targets, particularly in areas with emerging drug resistance, ensures that pyrimidine-based compounds remain a focal point of intensive research and development in the pharmaceutical industry. bldpharm.comgoogle.com

Historical Trajectory of Halogenated Pyrimidines in Therapeutic Agent Development

The introduction of halogen atoms into the pyrimidine structure has been a historically significant strategy in the development of therapeutic agents. Halogenation can profoundly alter a molecule's physicochemical properties, such as its size, lipophilicity, and electronic distribution, which in turn can enhance its biological activity, metabolic stability, and binding affinity to target proteins. researchgate.net

One of the earliest and most notable applications of halogenated pyrimidines was in antiviral therapy. nih.gov For instance, Iododeoxyuridine (IUdR), a halogenated pyrimidine analog, was among the first antiviral drugs approved for clinical use. nih.gov Another major area of development has been in oncology, where halogenated pyrimidines like 5-Fluorouracil have been mainstays of chemotherapy for decades. google.com

Furthermore, halogenated pyrimidines have been extensively investigated as radiosensitizers in cancer treatment. researchgate.net Compounds such as bromodeoxyuridine (BUdR) and iododeoxyuridine (IUdR) can be incorporated into the DNA of cancer cells in place of thymidine. nih.govresearchgate.net This incorporation makes the cells more susceptible to damage from radiation therapy, thereby enhancing the efficacy of the treatment. nih.govnih.gov Clinical trials have explored this approach in various cancers, including glioblastoma multiforme. nih.gov The historical success and diverse applications of halogenated pyrimidines underscore the enduring importance of this structural modification in drug design.

Structural Significance and Research Focus on 6-Chloro-2-phenyl-4-pyrimidinecarboxamide

The structural features of this compound, however, suggest potential areas of research interest based on analogous molecules. The 6-chloro substituent is a key reactive site. The chlorine atom is a good leaving group, making the C6 position susceptible to nucleophilic substitution reactions. This allows for the straightforward synthesis of diverse derivatives where the chlorine can be replaced by various functional groups (e.g., amines, ethers, thiols), providing a library of compounds for biological screening.

The 2-phenyl group adds a significant hydrophobic and aromatic character to the molecule. This feature can facilitate π-π stacking interactions with aromatic residues in the binding pockets of target proteins. The orientation and substitution pattern on this phenyl ring are critical determinants of biological activity in many known pyrimidine-based inhibitors.

The 4-pyrimidinecarboxamide moiety is a key functional group capable of acting as both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen). This allows it to form strong, directional interactions with biological targets, which is often a crucial factor for potent and selective binding. Research on structurally related pyrimidine carboxamides has shown their potential as potent agents for treating pain by blocking sodium channels.

While direct research on this compound is not extensively documented, its constituent parts are all well-established pharmacophores in medicinal chemistry. The molecule serves as a versatile intermediate and a potential lead structure for the development of new therapeutic agents, particularly kinase inhibitors or other agents where the specific arrangement of a halogenated pyrimidine core, an aromatic phenyl group, and a hydrogen-bonding carboxamide is advantageous. Further research is necessary to elucidate the specific biological activities and therapeutic potential of this particular compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-phenylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-9-6-8(10(13)16)14-11(15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLCHTNPXHONIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Chloro 2 Phenyl 4 Pyrimidinecarboxamide and Its Analogues

Established Synthetic Pathways for Pyrimidine (B1678525) Carboxamide Derivatives

The construction of the pyrimidine carboxamide scaffold can be achieved through various established synthetic routes, broadly categorized into multi-step sequences and convergent one-pot multicomponent reactions.

Multi-step syntheses are the most widely used methods for the construction of the pyrimidine ring from non-heterocyclic precursors. bu.edu.eg These approaches typically involve the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg A general strategy for pyrimidine-5-carboxamide derivatives involves a sequence of reactions starting from accessible materials. For instance, a common pathway begins with the synthesis of a pyrimidine-5-carboxylate ester, which is then converted to the corresponding carboxamide.

A representative multi-step synthesis could involve the following sequence:

Condensation: Reaction of a β-ketoester with an amidine to form the pyrimidine ring.

Chlorination: Introduction of a chloro group at the 6-position, often using a chlorinating agent like phosphorus oxychloride (POCl₃).

Amidation: Conversion of an ester group at the 4-position into a carboxamide, typically through reaction with ammonia (B1221849) or an appropriate amine.

A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared through a multi-step process that included hydrolysis, decarboxylation, selective O-alkylation, rearrangement, reaction with ethoxy methylene (B1212753) malonic diethyl ester (EMME), cyclization, and finally, coupling with various substituted aliphatic amines. nih.gov

| Step | Description | Typical Reagents |

|---|---|---|

| 1 | Pyrimidine Ring Formation | β-ketoester, Amidine |

| 2 | Functional Group Interconversion (e.g., Chlorination) | POCl₃, SOCl₂ |

| 3 | Amidation | Ammonia, Amines |

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical alternative to traditional multi-step syntheses. The Biginelli reaction, a classic MCR, involves the acid-catalyzed three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to produce dihydropyrimidones. organic-chemistry.orgnih.gov This reaction has been extensively studied and modified for the synthesis of a wide array of pyrimidine derivatives. mdpi.com

Variations of the Biginelli reaction have been developed to directly yield pyrimidine-5-carboxamides. For example, pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide have been synthesized from various substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea/thiourea in the presence of ammonium (B1175870) chloride. ias.ac.in These methods are advantageous due to their simplicity, shorter reaction times, and often higher yields compared to stepwise approaches. A highly effective four-component reaction strategy for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) has also been demonstrated, showcasing the potential of MCRs in generating molecular complexity from simple starting materials. nih.govbohrium.com

| Reaction Type | Components | Product | Key Features |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | Acid-catalyzed, convergent. organic-chemistry.org |

| Modified Biginelli | Benzaldehyde, Cyanoacetamide, Urea/Thiourea | Pyrimidine-5-carboxamide | Ammonium chloride catalyst, solvent-free. ias.ac.in |

| Four-Component Reaction | Amidine, Styrene, DMF | Pyrimidine carboxamide | Palladium-catalyzed, high atom economy. nih.govbohrium.com |

Targeted Synthesis of the 6-Chloro-2-phenyl-4-pyrimidinecarboxamide Core

The specific synthesis of the this compound core can be approached by adapting established pyrimidine syntheses. A plausible route would involve the initial construction of a 2-phenylpyrimidine (B3000279) scaffold followed by functionalization.

One potential synthetic pathway starts with the reaction of 2-methyl-4,6-dichloropyrimidine with an appropriate amine to introduce the carboxamide precursor at the 4-position via nucleophilic substitution. google.com Subsequent reactions would then be required to introduce the phenyl group at the 2-position.

Alternatively, a more direct approach could involve the cyclization of a precursor already containing the 2-phenyl moiety. For instance, benzamidine (B55565) could be reacted with a suitable three-carbon synthon that allows for the subsequent introduction of the chloro and carboxamide functionalities at the 6- and 4-positions, respectively.

The synthesis of related 4-chloro-6-substituted phenyl pyrimidines has been achieved through conventional methods, providing a template for the synthesis of the target compound. nih.gov These syntheses often start from commercially available pyrimidine-2,4,6(1H,3H,5H)-trione, which undergoes halogenation, followed by coupling and nucleophilic substitution reactions to yield the desired product. researchgate.net

Advanced Reaction Techniques for Pyrimidine Functionalization

Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic cores like pyrimidine. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are particularly relevant for modifying the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is particularly effective for the arylation of chloropyrimidines. mdpi.com The chlorine atom at the 6-position of the target compound is susceptible to oxidative addition to a palladium(0) catalyst, enabling its replacement with various aryl or heteroaryl groups from corresponding boronic acids. researchgate.net

The efficiency of Suzuki-Miyaura coupling on chloropyrimidines can be influenced by the choice of catalyst, base, and solvent. mdpi.comresearchgate.net For instance, Pd(PPh₃)₄ is a commonly used catalyst for these transformations. mdpi.com This methodology allows for the diversification of the this compound core by introducing a wide range of substituents at the 6-position, which is crucial for structure-activity relationship (SAR) studies. researchgate.net Microwave-assisted Suzuki-Miyaura coupling has also been shown to be a rapid and efficient method for the synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines. mdpi.com

| Parameter | Examples/Considerations | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | mdpi.comresearchgate.net |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | researchgate.net |

| Solvent | 1,4-Dioxane, Toluene, DMF | mdpi.com |

| Boronic Acid | Aryl and heteroaryl boronic acids | researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyrimidine. researchgate.net The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring activates the chloro substituent towards nucleophilic attack. The chlorine atom at the 6-position of this compound can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. rsc.org

The regioselectivity of SNAr reactions on polychlorinated pyrimidines is well-documented, with the C4 position generally being the most reactive, followed by C2 and then C6. researchgate.net This inherent reactivity allows for the sequential and controlled introduction of different substituents. For instance, in 2,4,6-trichloropyrimidine, nucleophilic attack occurs regioselectively at the C4 position. researchgate.net This principle can be applied to selectively functionalize the 6-chloro position in the target molecule, provided the other positions are appropriately substituted or blocked.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a significant enhancement to traditional synthetic protocols, offering considerable advantages in the preparation of heterocyclic compounds, including pyrimidine carboxamides. This technology utilizes microwave energy to heat reactions directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to mere minutes. Furthermore, this method frequently results in higher product yields and improved purity, minimizing the formation of byproducts and simplifying downstream purification processes. The heating mechanisms in microwave-assisted synthesis, primarily dipolar polarization and ionic conduction, allow for rapid and uniform heating of the reaction mixture, a feature not always achievable with conventional heating methods.

The application of microwave irradiation is particularly beneficial in the synthesis of pyrimidine scaffolds. For instance, multi-component reactions, such as the Biginelli condensation to form dihydropyrimidines, are significantly accelerated under microwave conditions. While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented, the general principles are widely applicable to its synthesis and the preparation of its analogues. The synthesis of various pyrimidine derivatives has been successfully achieved with shorter reaction times and higher yields compared to conventional heating. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was completed in 30 minutes with a 95% yield, a significant improvement over the 8 hours required for conventional reflux with lower yields.

These enhancements make microwave-assisted synthesis a powerful tool for generating libraries of pyrimidine carboxamide analogues for structure-activity relationship (SAR) studies in drug discovery. The efficiency and speed of this method facilitate the rapid exploration of chemical space around the core scaffold.

Methodologies for Compound Derivatization and Analogue Preparation

The structural framework of this compound offers multiple sites for chemical modification to generate a diverse range of analogues. These derivatization strategies are crucial for modulating the compound's physicochemical properties and biological activity. Key positions for modification include the chlorine atom at the 6-position, the phenyl ring at the 2-position, and the carboxamide group at the 4-position.

Modification at the 6-Position: The chlorine atom at the 6-position is a versatile handle for nucleophilic substitution reactions. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide array of functional groups. For instance, reaction with primary or secondary amines can yield a series of 6-amino-2-phenyl-4-pyrimidinecarboxamide derivatives. Similarly, treatment with alkoxides or thiolates can lead to the corresponding 6-alkoxy or 6-thioether analogues.

Derivatization of the Phenyl Ring: The phenyl group at the 2-position can be modified through electrophilic aromatic substitution reactions. Depending on the desired substitution pattern, functional groups such as nitro, halogen, or alkyl groups can be introduced onto the ring. These substitutions can influence the electronic properties and steric profile of the molecule. Furthermore, pre-functionalized phenylboronic acids can be used in Suzuki coupling reactions to construct the 2-phenylpyrimidine core with desired substituents already in place.

Modification of the Carboxamide Group: The primary carboxamide at the 4-position can be derivatized to form secondary or tertiary amides by reaction with various amines. This can be achieved by first hydrolyzing the carboxamide to the corresponding carboxylic acid, followed by amide coupling reactions using standard coupling reagents. Alternatively, direct N-alkylation or N-arylation of the primary amide can be explored, though this may be more challenging. Replacing the carboxamide with other functional groups, such as a cyano or ester group, can also lead to novel analogues.

A summary of potential derivatization strategies is presented in the table below.

| Position of Modification | Reagents and Conditions | Resulting Functional Group |

| 6-Chloro | Primary/Secondary Amines, Base | 6-Amino |

| 6-Chloro | Alcohols, Base | 6-Alkoxy |

| 6-Chloro | Thiols, Base | 6-Thioalkyl |

| 2-Phenyl | Nitrating Agents (e.g., HNO₃/H₂SO₄) | 2-(Nitrophenyl) |

| 2-Phenyl | Halogenating Agents (e.g., NBS, NCS) | 2-(Halophenyl) |

| 4-Carboxamide | Hydrolysis (Acid/Base), then Amine Coupling | Secondary/Tertiary Amide |

Analytical and Spectroscopic Characterization Protocols for Synthesized Pyrimidine Carboxamides

The unambiguous identification and characterization of this compound and its synthesized analogues are essential to confirm their chemical structures and purity. A combination of chromatographic and spectroscopic techniques is routinely employed for this purpose.

Chromatographic Techniques: Thin-layer chromatography (TLC) is a fundamental tool for monitoring the progress of reactions and assessing the purity of the synthesized compounds. High-performance liquid chromatography (HPLC) is utilized for more precise purity determination and for the purification of the final products.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful techniques for elucidating the molecular structure.

In the ¹H NMR spectrum of a typical pyrimidine carboxamide, the aromatic protons of the phenyl ring and the pyrimidine ring will appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the carboxamide group (-CONH₂) often appear as two distinct signals or a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the pyrimidine and phenyl rings, as well as a downfield signal for the carbonyl carbon of the carboxamide group (typically δ 160-170 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, which is a crucial piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

The table below summarizes the expected spectroscopic data for a compound with the core structure of a pyrimidine carboxamide.

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Signals for aromatic protons (phenyl and pyrimidine rings), amide protons. |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon of the amide. |

| IR Spectroscopy | N-H stretching, C=O stretching, C-Cl stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. |

Through the combined application of these analytical and spectroscopic methods, the chemical identity, structure, and purity of synthesized this compound and its analogues can be unequivocally established.

Structure Activity Relationship Sar Investigations of 6 Chloro 2 Phenyl 4 Pyrimidinecarboxamide Derivatives

Positional Impact of Substituents on the Pyrimidine (B1678525) Ring (C2, C4, C6)

The pyrimidine core offers several positions for substitution, with C2, C4, and C6 being particularly crucial for modulating biological activity. The nature of the substituents at these positions dictates the molecule's interaction with its biological target.

The C2 position , occupied by a phenyl group in the parent scaffold, is a key site for modification. In many kinase inhibitors, this position is crucial for establishing interactions within the ATP-binding pocket. For instance, in a series of 2-heteroarylpyrimidines developed as anti-cancer agents, the most potent activity was observed when the heteroaryl group at the C2 position contained a nitrogen atom at the ortho-position relative to the pyrimidine core. In other series, such as 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the substituents at C2, like pyrrolidin-1-yl or 4-methylpiperazin-1-yl, significantly influenced potency and selectivity. nih.gov

The C4 position , bearing the carboxamide group, is also a critical determinant of activity. SAR studies on 2,4-disubstituted pyrimidines have shown that cholinesterase inhibition is sensitive to the steric and electronic properties of substituents at this position. nih.gov In pyrido[3,4-d]pyrimidine (B3350098) analogues, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, the 4-anilino (specifically (3-bromophenyl)amino) group is essential for high-affinity binding at the ATP site. nih.gov The nature of the amine at C4 can be varied, with studies showing that groups like N-benzyl, N-phenethyl, and N-(naphth-1-ylmethyl) can be introduced to modulate activity against different targets. nih.gov

The C6 position is substituted with a chlorine atom in the parent compound. This halogen atom can serve as a point for further diversification or can be a critical pharmacophoric element itself. In a series of pyrido[3,4-d]pyrimidine-based EGFR inhibitors, modifications were made to the 6-methylamino substituent by replacing a 6-fluoro precursor with various amine nucleophiles. nih.gov The study found that this position demonstrated a favorable tolerance for bulky substituents, suggesting it is located in a less sterically hindered region of the enzyme's binding site. nih.gov Modifications at the C6 position in other pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, have also been explored to optimize kinase inhibitory activity. nih.gov

| Position | Substituent Type | Impact on Activity | Example Target |

| C2 | Phenyl / Heteroaryl | Ortho-nitrogen in heteroaryl group enhances potency. | Anti-cancer |

| C2 | Cyclic amines (e.g., pyrrolidinyl) | Influences potency and selectivity. | Cholinesterase |

| C4 | Substituted amino groups | Steric and electronic properties are critical. | Cholinesterase |

| C4 | (3-Bromophenyl)amino | Essential for high-affinity binding. | EGFR Kinase |

| C6 | Chloro / Substituted amino | Favorable bulk tolerance; modifications can tune properties. | EGFR Kinase |

Contribution of the Phenyl Moiety to Biological Potency and Selectivity

The 2-phenyl group is not merely a structural placeholder; its orientation and substitution pattern are vital for biological potency and selectivity. This moiety often inserts into hydrophobic pockets within the target protein, and modifications can fine-tune these interactions.

In the development of antifungal agents targeting CYP51, SAR exploration of the 2-phenyl ring was a key optimization strategy. nih.gov It was found that a hydrophobic cavity adjacent to this ring was not fully occupied by an unsubstituted benzene (B151609) ring, prompting the introduction of various substituents to improve binding. nih.gov Similarly, in a series of trisubstituted pyrimidine amide derivatives acting as CCR4 antagonists, a benzyl (B1604629) group (a phenylmethyl group) on the left side of the molecule was critical for maintaining activity, particularly when substituted with halogens at the 2- and 4-positions. mdpi.com

The substitution pattern on the phenyl ring is a recurring theme in SAR studies. For instance, in a series of nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidines, optimal anti-tumor activity required two fluoro atoms on the phenyl ring at the positions ortho to the triazolopyrimidine core. acs.org In another study on sorafenib (B1663141) derivatives bearing a phenylpyrimidine-carboxamide moiety, the presence of electron-donating groups on an aryl ring was found to be beneficial for activity. researchgate.net

The phenyl group can also be part of a larger scaffold attached to the pyrimidine core. In one study, the introduction of a phenylpyridine-carboxamide scaffold was shown to be beneficial for cytotoxic activity against cancer cell lines. nih.gov The position and type of substituents on this terminal aryl group had significant impacts on the potency of the compounds. nih.gov

| Phenyl Ring Location | Substitution Pattern | Impact on Activity | Example Target |

| C2 of Pyrimidine | Unsubstituted | Can lead to incomplete filling of hydrophobic pocket. | CYP51 |

| On Amide Linkage | 2,4-dihalo-benzyl | Critical for maintaining high antagonistic activity. | CCR4 |

| C6 of Triazolopyrimidine | 2,6-difluoro-phenyl | Optimal substitution for potent anti-tumor activity. | Tubulin |

| On Carboxamide | Electron-donating groups | Beneficial for anti-cancer activity. | VEGFR2/KDR Kinase |

Influence of the Carboxamide Linkage on Compound Activity

The carboxamide linkage (-C(=O)NH-) at the C4 position is a crucial functional group that often participates in key hydrogen bonding interactions with the target protein. Its rigidity and hydrogen-bonding capacity are central to the molecular recognition process.

In inhibitors of SARS-CoV-2 main protease (Mpro), the carboxamide group was observed to form two hydrogen bonds with the amino acid residues His163 and Phe140 in the S1 subsite of the enzyme. nih.govrsc.org This interaction is critical for anchoring the inhibitor in the active site. Molecular docking studies of other pyrimidine-based Mpro inhibitors revealed similar hydrogen bonding patterns between the carboxamide linker and residues like Cys145, Ser144, and Gly143. nih.govrsc.org

The SAR of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) has also been extensively studied. acs.org Optimization of a hit compound involved modifications around the carboxamide group, demonstrating its importance for potency. Furthermore, studies on trisubstituted pyrimidine amide derivatives showed that a saturated carbonyl group with a nitrogen atom (the carboxamide) was a critical feature for activity as CCR4 antagonists. mdpi.com

The groups attached to the nitrogen of the carboxamide also significantly influence activity. Replacing a simple phenyl ring with a more complex phenylpyridine-carboxamide scaffold was found to be advantageous for the cytotoxic activity of certain thiopyrano[4,3-d]pyrimidine derivatives. nih.gov This highlights that the entire carboxamide moiety, including its substituents, acts as a single, integrated functional unit that determines biological effect.

Rational Design Principles Derived from SAR Studies for Pyrimidinecarboxamide Optimization

The accumulated SAR data provides a foundation for the rational design of new, more effective pyrimidinecarboxamide derivatives. A primary principle is the concept of bioisosterism, where one functional group is replaced by another with similar properties to improve potency or pharmacokinetic profiles. For example, fused pyrazolo[3,4-d]pyrimidine scaffolds are considered bioisosteres of adenine (B156593) and can mimic the key interactions of ATP with the hinge region of kinase domains, making them a privileged scaffold for designing kinase inhibitors. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is another powerful rational design principle. By analyzing the binding mode of a lead compound through techniques like X-ray crystallography or computational docking, researchers can identify opportunities for optimization. For instance, after observing that the phenyl ring of a 2-phenylpyrimidine (B3000279) antifungal agent did not fully occupy a hydrophobic cavity in the target enzyme CYP51, new derivatives were designed with substituents to improve this interaction, leading to compounds with superior activity. nih.gov

Computational modeling is frequently used to rationalize observed SAR and guide the design of new compounds. nih.gov Docking studies on sorafenib derivatives revealed that the urea (B33335) moiety (often considered a bioisostere of the carboxamide) formed four hydrogen bonds with the DFG residue of the VEGFR-2 kinase domain, explaining the importance of this group for activity. researchgate.net These computational insights allow for the prioritization of synthetic targets that are most likely to have improved activity.

Stereochemical Considerations and Enantiomeric Purity in SAR

When a molecule is chiral, its different enantiomers can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, stereochemistry is a critical consideration in SAR studies.

A clear example of the importance of stereochemistry is found in the SAR of a series of nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine anti-cancer agents. acs.org To achieve high potency, a chiral (1S)-2,2,2-trifluoro-1-methylethylamino group was required at the 5-position of the ring system. acs.org Although an achiral 2,2,2-trifluoroethylamino group at the same position also conferred high potency, the specific stereoconfiguration of the chiral substituent was shown to be optimal, highlighting the precise three-dimensional fit required for interaction with the biological target. acs.org

The synthesis of pyrimidine derivatives in an enantiomerically pure form is therefore of significant interest. Methods for the highly enantioselective synthesis of chiral pyrimidine-substituted compounds are being developed to allow for the evaluation of individual enantiomers. rsc.org This is crucial because the presence of a less active or inactive enantiomer in a racemic mixture can contribute to off-target effects or an inaccurate assessment of the potency of the active enantiomer. The evaluation of racemates can be misleading, as the biological activity may reside primarily in only one of the enantiomers.

Mechanistic Investigations and Biological Target Elucidation

Methodologies for Investigating the Mechanism of Action of Pyrimidine (B1678525) Carboxamides

Phenotypic Whole-Cell Screening Approaches

Phenotypic whole-cell screening represents a foundational approach in drug discovery, allowing for the identification of compounds that exert a desired effect on a whole organism or cell, without prior knowledge of the specific drug target. This method is particularly valuable for discovering compounds with novel mechanisms of action. In the context of pyrimidine carboxamides, whole-cell screening has been instrumental in identifying their potential as antimicrobial and anticancer agents.

For instance, in the search for new antitubercular agents, whole-cell screening against Mycobacterium tuberculosis is a common starting point. nih.gov This involves exposing the bacteria to a library of compounds and identifying those that inhibit growth. Such screens have been developed for high-throughput formats, using techniques like the resazurin (B115843) reduction microtiter assay (REMA) to assess cell viability. nih.gov A positive hit in a whole-cell screen, such as a pyrimidine carboxamide derivative, would then trigger further investigation to determine its specific molecular target and mechanism. This approach is advantageous as it ensures the compound has the necessary properties to cross the bacterial cell wall and is not susceptible to efflux pumps, common mechanisms of drug resistance.

Similarly, in oncology, phenotypic screens of pyrimidine derivatives are used to identify compounds that inhibit the proliferation of cancer cell lines. nih.gov These screens can reveal compounds that induce apoptosis, cell cycle arrest, or other cancer-relevant phenotypes.

Untargeted Metabolomics for Mode of Action Ascertainment

Untargeted metabolomics has emerged as a powerful tool for elucidating the mode of action of bioactive compounds. This systems biology approach provides a global snapshot of the metabolic changes within a cell or organism following treatment with a compound. By analyzing these metabolic perturbations, researchers can infer the biochemical pathways being affected, thereby pointing towards the compound's mechanism of action.

For example, studies on compounds structurally related to pyrimidine carboxamides have demonstrated the utility of this approach. An untargeted liquid chromatography-mass spectrometry (LC-MS) based metabolomics study on a 5-chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide (AZ7) was conducted to determine its mode of action in Escherichia coli. nih.govnih.gov While the specific target of AZ7 remained unknown, the metabolomics data revealed significant alterations in certain metabolic pathways, providing clues for further investigation. nih.govnih.gov

In other instances, metabolomic analysis of cells treated with pyrimidine analogs has revealed a state of "pyrimidine starvation," indicating that the compound interferes with pyrimidine biosynthesis. nih.govnih.gov This is characterized by the accumulation of intermediates in the pyrimidine synthesis pathway and a depletion of downstream products. Such a finding strongly suggests that an enzyme within this pathway is a likely target of the compound.

Identification of Specific Biological Targets

Following the initial insights gained from phenotypic screening and metabolomics, the next critical step is the identification of the specific molecular targets of the compound. This process, often referred to as target deconvolution, is essential for understanding the compound's efficacy and potential off-target effects.

Target Deconvolution Strategies (e.g., Chemoproteomic Analysis)

Chemoproteomics has become a cornerstone of modern target deconvolution. This technology utilizes chemical probes, often derived from the compound of interest, to identify and isolate its protein binding partners from a complex biological sample, such as a cell lysate. These protein targets are then identified using mass spectrometry.

Affinity-based chemoproteomics is a common strategy where the compound is immobilized on a solid support and used to "fish" for its binding partners. nih.gov Alternatively, activity-based protein profiling (ABPP) employs reactive probes to covalently label the active sites of enzymes, allowing for a direct assessment of target engagement. These powerful techniques provide a global view of the compound's interactions within the proteome, helping to identify both primary targets and potential off-target liabilities. nih.govnih.govnih.govnih.gov

Validation of Putative Protein Targets (e.g., Aurora Kinases, SDH, BCG_3193, BCG_3827)

Once putative targets are identified through deconvolution strategies, they must be validated to confirm that they are indeed responsible for the compound's observed biological effects. This validation process involves a combination of biochemical, biophysical, and genetic approaches.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis. Their dysregulation is frequently observed in cancer, making them attractive therapeutic targets. Several pyrimidine-based compounds have been identified as potent inhibitors of Aurora kinases. nih.govnih.gov For a compound like 6-Chloro-2-phenyl-4-pyrimidinecarboxamide, validation as an Aurora kinase inhibitor would involve in vitro kinase assays to determine its inhibitory concentration (IC50) against the purified enzymes. Cellular assays would then be used to confirm that the compound inhibits Aurora kinase activity within cancer cells, leading to downstream effects such as cell cycle arrest and apoptosis.

Succinate Dehydrogenase (SDH): SDH, also known as complex II of the mitochondrial electron transport chain, is another important drug target, particularly for antifungal and anticancer agents. A number of carboxamide derivatives have been shown to inhibit SDH. nih.govnih.govresearchgate.netresearchgate.net Validation of this compound as an SDH inhibitor would involve measuring its effect on the enzymatic activity of isolated SDH. Further validation could come from cellular thermal shift assays (CETSA) to demonstrate direct target engagement in cells and by observing the downstream metabolic consequences of SDH inhibition, such as the accumulation of succinate.

BCG_3193 and BCG_3827: In the context of antitubercular drug discovery, chemoproteomic analysis of a 6-dialkylaminopyrimidine carboxamide series led to the identification of BCG_3193 and BCG_3827 as putative targets in Mycobacterium bovis BCG. The functions of these proteins were previously unknown. Validation of these as targets for a related compound like this compound would require genetic studies, such as overexpressing or knocking down the corresponding genes in M. tuberculosis, to see if this alters the bacterium's susceptibility to the compound.

Below is a table summarizing the types of validation assays that would be employed for these putative targets:

| Putative Target | Validation Method | Expected Outcome for an Inhibitor |

| Aurora Kinases | In vitro kinase assay | Low IC50 value |

| Western blot for downstream markers (e.g., phospho-histone H3) | Decreased phosphorylation | |

| Cell cycle analysis by flow cytometry | G2/M arrest | |

| Succinate Dehydrogenase (SDH) | In vitro enzymatic assay | Inhibition of SDH activity |

| Cellular thermal shift assay (CETSA) | Increased thermal stability of SDH upon binding | |

| Metabolomic analysis | Accumulation of succinate | |

| BCG_3193 / BCG_3827 | Gene overexpression in M. tuberculosis | Increased resistance to the compound |

| Gene knockdown/knockout in M. tuberculosis | Increased susceptibility to the compound |

Modulation of Key Cellular Signaling Pathways

By inhibiting specific protein targets, bioactive compounds can modulate entire cellular signaling pathways, leading to their observed phenotypic effects. The modulation of these pathways by this compound would be a direct consequence of its target engagement.

If this compound is an Aurora kinase inhibitor, it would significantly impact pathways controlling cell division. Inhibition of Aurora A can lead to defects in centrosome separation and mitotic spindle formation, while inhibition of Aurora B disrupts chromosome segregation and cytokinesis. Both can ultimately trigger the mitotic checkpoint and induce apoptosis in cancer cells.

Should it target SDH, the compound would interfere with cellular respiration and the Krebs cycle. This would lead to a decrease in ATP production and an accumulation of reactive oxygen species (ROS), which can also induce cell death.

The following table outlines the potential signaling pathway modulation based on the putative targets:

| Target | Key Cellular Signaling Pathway(s) Modulated | Consequence of Inhibition |

| Aurora Kinases | Mitotic progression, spindle assembly checkpoint, cytokinesis | Cell cycle arrest, apoptosis |

| Succinate Dehydrogenase (SDH) | Cellular respiration (electron transport chain), Krebs cycle | Decreased ATP production, increased ROS, apoptosis |

| BCG_3193 / BCG_3827 | To be determined (likely essential for M. tuberculosis survival) | Inhibition of bacterial growth |

Impact on Mitogen-Activated Protein Kinase (MAPK) Signaling

Currently, there is no publicly available research detailing the specific impact of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Further studies are required to determine if this compound modulates the activity of key kinases within this pathway, such as ERK, JNK, or p38.

Activation of Osteogenic Pathways (e.g., BMP2/SMAD1 Signaling)

The effect of this compound on osteogenic pathways, such as the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling cascade, has not been characterized in the available scientific literature. The BMP2/SMAD1 pathway is fundamental for bone formation and regeneration. Elucidating whether this compound can induce or inhibit this pathway would be a valuable area for future investigation, potentially uncovering applications in bone-related disorders.

Interaction with Microtubule Dynamics

There is currently no scientific data available describing the interaction of this compound with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, structure, and intracellular transport. Investigating the potential for this compound to interfere with microtubule polymerization or depolymerization could reveal novel mechanisms of action.

Resistance Mechanisms and Strategies for Overcoming Drug Resistance (e.g., P-glycoprotein efflux)

Mechanisms of resistance to this compound, including the potential role of efflux pumps like P-glycoprotein (P-gp), have not been documented in published research. P-gp is a well-known ATP-binding cassette (ABC) transporter that actively removes a wide range of xenobiotics from cells, leading to multidrug resistance. Future studies are needed to ascertain if this compound is a substrate of P-gp or other efflux pumps and to develop strategies to counteract any potential resistance.

| Section | Topic | Status of Research |

| 4.3.1 | Impact on MAPK Signaling | No data available |

| 4.3.2 | Activation of Osteogenic Pathways | No data available |

| 4.3.3 | Interaction with Microtubule Dynamics | No data available |

| 4.4 | Resistance Mechanisms (P-glycoprotein) | No data available |

Computational Approaches in the Research of 6 Chloro 2 Phenyl 4 Pyrimidinecarboxamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for simulating the interaction between a potential drug and its target protein, helping to elucidate the compound's mechanism of action.

Molecular docking studies are instrumental in identifying the specific binding site, or "pocket," on a target protein that a ligand like 6-Chloro-2-phenyl-4-pyrimidinecarboxamide is likely to occupy. The analysis focuses on the intermolecular forces that stabilize the ligand-protein complex. In studies of similar pyrimidine (B1678525) derivatives, these interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like carbonyl oxygens or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (such as the phenyl ring) and hydrophobic residues in the binding pocket.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).

For example, docking studies on phenylpyrimidine-carboxamide derivatives have shown that replacing a phenylpicolinamide scaffold with a phenylpyrimidine fragment can be beneficial for activity. nih.gov Similarly, research on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share a carboxamide functional group, revealed that these compounds occupy the binding site of the PI3Kα enzyme and engage with key binding residues. mdpi.com

A primary goal of molecular docking is to predict the binding affinity, which is a measure of how strongly a ligand binds to its target. This is often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically suggest a more stable and favorable interaction. nih.gov The docking process generates multiple possible binding orientations, or "poses," for the ligand within the receptor's active site. The pose with the most favorable score is generally selected as the most likely binding mode.

In studies involving related pyrimidine compounds, researchers evaluate series of derivatives to identify which substitutions lead to better binding affinities. nih.gov For instance, a study on a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines described the structure-activity relationship, indicating how different chemical groups on the pyrimidine core affect anti-cancer activity. nih.gov The most promising compounds, identified through such computational predictions and subsequent experimental validation, can be advanced to further stages of development. nih.gov

Below is an interactive table showcasing typical data obtained from docking studies on a related compound, Alpidem, against two different enzyme targets associated with Alzheimer's disease.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) |

| 2Z5X | -8.00 |

| 4BDT | -9.60 |

| Data reflects findings for Alpidem, a compound studied for its binding affinity. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to model the electronic structure of a molecule, providing deep insights into its geometry, stability, and chemical reactivity. These methods are based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov A key application of DFT is geometry optimization, where the calculation determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. nih.govresearchgate.net This is achieved using specific functionals, such as B3LYP or B3PW91, and a basis set (e.g., 6-311G(d,p)) that describes the molecule's atomic orbitals. nih.govnih.govresearchgate.net The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. nih.gov

For example, DFT calculations on pyrimidine derivatives have been used to reproduce structural parameters that agree well with experimental data from X-ray crystallography. researchgate.netresearchgate.net This validation confirms the accuracy of the computational model for further analysis.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue areas represent regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green areas denote neutral or nonpolar regions.

MEP analysis is valuable for predicting a molecule's reactivity and how it will interact with other molecules, such as receptors or enzymes. nih.govnih.gov For a molecule like this compound, MEP could identify the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors.

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for understanding a molecule's electronic properties and reactivity. nih.gov

HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential.

LUMO acts as an electron acceptor, and its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more easily polarized and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are commonly used to determine the energies of these orbitals. nih.govnih.govmaterialsciencejournal.org

The table below presents HOMO-LUMO data calculated for a related imidazopyridine derivative, illustrating the type of information generated from such analyses.

| Orbital/Parameter | Energy (eV) |

| EHOMO | -6.4016 |

| ELUMO | -1.6065 |

| Energy Gap (ΔE) | 4.7951 |

| Calculated using the B3LYP method for the compound Alpidem. nih.gov |

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This method provides a detailed view of the dynamic interactions between a ligand, such as a pyrimidine carboxamide derivative, and its protein target, offering insights that are not available from static models like molecular docking.

In the study of compounds analogous to this compound, MD simulations have been instrumental in several ways:

Binding Stability: Simulations can predict the stability of a ligand within the binding pocket of a protein. For instance, in research on novel carboxamide-linked pyridopyrrolopyrimidines as potential inhibitors of the SARS-CoV-2 main protease (Mpro), MD simulations were used to confirm that the most promising compounds remained stably bound in the active site over the course of the simulation. nih.govrsc.org This stability is a key indicator of a compound's potential efficacy.

Conformational Changes: Both ligands and proteins are flexible, and their conformations can change upon binding. MD simulations can capture these changes, revealing how the protein might adapt to the ligand and vice versa.

Interaction Analysis: These simulations allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that mediate ligand-protein binding. By tracking these interactions over time, researchers can identify key residues that are critical for binding. For example, simulations of cationic and non-cationic pyrimidine derivatives interacting with G-quadruplex DNA revealed an increase in the number of hydrogen bonds and higher structural dynamics upon ligand binding, indicating a strong interaction.

The data from MD simulations can be analyzed to provide quantitative measures of binding stability and interactions, as illustrated in the hypothetical table below, which is representative of the types of findings from such studies.

| Parameter | Description | Typical Findings for Pyrimidine Derivatives |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of a protein or ligand from a reference structure over time. Lower, stable RMSD values indicate a stable binding complex. | Stable RMSD values for the ligand-protein complex, suggesting the compound remains securely in the binding site. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. High RMSF values can indicate flexible regions of the protein. | Analysis of RMSF can show that the binding of a pyrimidine derivative can stabilize key regions of the protein's active site. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds with key catalytic residues, such as cysteine or serine, are often observed, highlighting their importance for inhibitory activity. rsc.orgrsc.org |

| Binding Free Energy (MM/PBSA or MM/GBSA) | An estimation of the free energy of binding, which correlates with the binding affinity of the ligand. | Favorable binding free energies are calculated for active compounds, corroborating experimental findings of their potency. |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be broadly divided into two categories: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS)

LBVS is utilized when the three-dimensional structure of the target protein is unknown, but a set of molecules known to be active are available. The method relies on the principle that molecules with similar structures are likely to have similar biological activities.

In the context of pyrimidine analogs, a typical LBVS workflow would involve:

Reference Compound Selection: An active compound, such as a known inhibitor with a pyrimidine core, is chosen as a template.

Pharmacophore Modeling: A pharmacophore model is generated based on the key chemical features of the reference compound that are essential for its biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

Database Screening: Large compound databases, such as ZINC or PubChem, are then screened to find molecules that match the pharmacophore model. rsc.org

Hit Identification: The molecules that best fit the model are selected as "hits" for further experimental testing.

This approach has been successfully used to identify novel inhibitors for a variety of targets. For example, in a search for new inhibitors of the SARS-CoV-2 main protease, a ligand-based virtual screen using a known drug as a reference compound led to the identification of several promising new small molecules. rsc.org

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the target protein is known, SBVS can be employed. This method, which often involves molecular docking, simulates the binding of potential ligands to the target's active site.

A representative SBVS campaign for discovering novel pyrimidine-based inhibitors would include the following steps:

Target Preparation: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Compound Library Preparation: A large library of compounds is prepared for docking. This could be a commercial library or a custom-designed library of pyrimidine derivatives.

Molecular Docking: Each compound in the library is "docked" into the active site of the protein using software that predicts the most likely binding pose and estimates the binding affinity.

Hit Selection and Optimization: The top-scoring compounds are selected as initial hits. These hits can then be synthetically modified and re-tested to improve their activity and other properties. This approach was used in the design of new antileishmanial compounds, where an in-house library of pyrimidine compounds was screened against the active site of trypanothione (B104310) reductase. researchgate.netnih.gov

The following table summarizes the key aspects of these two virtual screening methodologies as they have been applied to pyrimidine-like compounds.

| Methodology | Basis of Screening | Typical Application for Pyrimidine Analogs | Outcome |

| Ligand-Based Virtual Screening | Similarity to known active compounds (pharmacophore) | Identifying novel pyrimidine scaffolds with potential activity against a target where the structure is unknown. | A ranked list of compounds with similar chemical features to a known active molecule. |

| Structure-Based Virtual Screening | Complementarity of shape and chemistry to the target's binding site (molecular docking) | Discovering new pyrimidine derivatives that can bind to the active site of a known protein structure, such as an enzyme or receptor. nih.gov | A set of compounds predicted to have high binding affinity for the target, along with their predicted binding poses. |

Advancements in Derivatization and Analog Design of 6 Chloro 2 Phenyl 4 Pyrimidinecarboxamide

Design and Synthesis of Novel Pyrimidine (B1678525) Carboxamide Analogues for Enhanced Potency and Selectivity

The design and synthesis of novel pyrimidine carboxamide analogues have been a focal point of research to improve biological activity. Modifications to the pyrimidine core, the phenyl ring, and the carboxamide moiety have been systematically investigated to understand their impact on potency and selectivity.

One approach involves the modification of substituents on the pyrimidine ring. For instance, the synthesis of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines has been described as a strategy to develop potent anti-cancer agents. nih.gov In this series, it was found that a heteroaryl group at the 2-position, particularly one with a nitrogen atom ortho to the pyrimidine core, was beneficial for activity. nih.gov The structure-activity relationship for other parts of the molecule often mirrors that of related series like acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines. nih.gov

Another strategy focuses on substitutions at the phenyl ring. The synthesis of novel 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives has been explored for anticonvulsant activity. ptfarm.pl These studies highlight the importance of the hydrophobic aryl groups for the desired biological effect. ptfarm.pl

Furthermore, the carboxamide group itself can be a point of modification. The synthesis of various N-substituted pyrimidine-5-carboxamide derivatives has been undertaken to explore their potential as inhibitors of specific biological targets, such as Syk tyrosine kinase. google.com These studies demonstrate that alterations to the amide portion can significantly influence the compound's inhibitory activity.

A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for their anti-hepatitis B virus (anti-HBV) activities, showcasing the diverse therapeutic applications of compounds with a related structural motif. nih.gov

The following table summarizes some of the synthesized analogues and their reported biological activities:

| Compound Series | Target/Application | Key Structural Modifications | Reference |

| 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines | Anti-cancer | Introduction of a heteroaryl group at the 2-position and a fluoroalkylamino group at the 4-position. | nih.gov |

| 4-(4-Chlorophenyl)-6-p-tolyl-pyrimidine derivatives | Anticonvulsant | Varied substitutions on the pyrimidine and phenyl rings. | ptfarm.pl |

| Pyrimidine-5-carboxamide derivatives | Syk tyrosine kinase inhibition | N-substitution of the carboxamide group. | google.com |

| 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives | Anti-HBV | Modifications on a related quinolinone scaffold. | nih.gov |

Strategies for Incorporating Bioisosteric Replacements to Optimize Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This approach involves substituting a functional group with another group that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. drughunter.comcambridgemedchemconsulting.comacs.org For the 6-chloro-2-phenyl-4-pyrimidinecarboxamide scaffold, the carboxamide group is a key site for bioisosteric modification.

Common bioisosteric replacements for the amide bond include various five-membered heterocyclic rings such as triazoles, imidazoles, oxadiazoles, or oxazoles. drughunter.com These heterocycles can mimic the hydrogen bonding properties of the amide while potentially offering improved metabolic stability. drughunter.com For example, a 1,2,4-triazole (B32235) has been successfully used as a bioisosteric replacement for an amide in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, where it was shown to form key hydrogen bonds with the target protein. acs.org

Another strategy is the replacement of the amide with a trifluoroethylamine group. The electronegative trifluoroethyl group can mimic the carbonyl group of the amide and enhance metabolic stability by being less susceptible to proteolysis. drughunter.com The trifluoromethyl group's electron-withdrawing nature also reduces the basicity of the adjacent amine. drughunter.com

Thioamides are another class of amide isosteres. While the C=S bond is longer than the C=O bond, leading to a weaker hydrogen bond acceptor, the C-N bond is shorter, resulting in a stronger hydrogen bond donor property. hyphadiscovery.com

The following table presents some potential bioisosteric replacements for the carboxamide group:

| Original Group | Bioisosteric Replacement | Potential Advantages | Reference |

| Carboxamide (-CONH2) | 1,2,4-Triazole | Improved metabolic stability, mimics hydrogen bonding. | drughunter.comacs.org |

| Carboxamide (-CONH2) | Trifluoroethylamine (-NHCH2CF3) | Enhanced metabolic stability, mimics carbonyl polarity. | drughunter.com |

| Carboxamide (-CONH2) | Thioamide (-CSNH2) | Altered hydrogen bonding properties. | hyphadiscovery.com |

| Carboxamide (-CONH2) | Oxadiazole | Improved metabolic stability, mimics hydrogen bonding. | drughunter.com |

These bioisosteric modifications can lead to compounds with improved drug-like properties while retaining the essential interactions with the biological target. acs.org

Development of Hybrid Molecules Featuring the Pyrimidine Carboxamide Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create novel molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. The pyrimidine carboxamide scaffold has been utilized as a key component in the development of such hybrid molecules. mdpi.comnih.gov

One example is the creation of pyrimidine-sulfonamide hybrids. Both pyrimidine and sulfonamide moieties are known to possess a wide range of biological activities, including anticancer properties. By combining these two pharmacophores, researchers aim to develop novel anticancer agents that may act on multiple targets simultaneously. nih.gov This strategy can potentially lead to enhanced biological activity and help in overcoming drug resistance. nih.gov

Another approach is the development of hybrid molecules that incorporate the pyrimidine scaffold with other heterocyclic systems, such as purines. mdpi.comnih.gov Given the fundamental role of purines and pyrimidines as building blocks of nucleic acids, hybrid molecules containing these scaffolds are of significant interest in the design of new therapeutic agents, particularly in oncology. mdpi.comnih.gov

Combinatorial Chemistry and Library Design for High-Throughput Screening

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large and diverse libraries of compounds for high-throughput screening (HTS). nih.gov This technology has been effectively applied to the pyrimidine scaffold to generate extensive libraries of analogues for drug discovery programs. acs.orgacs.org

The process typically involves a scaffold-based approach, where a common core structure, such as a pyrimidine, is systematically decorated with a variety of building blocks. nih.gov This allows for the creation of thousands to millions of structurally related compounds in a relatively short period. nih.govnih.gov

For pyrimidine-based libraries, both solid-phase and solution-phase synthesis methods have been employed. Solid-phase synthesis offers advantages in terms of ease of purification, while solution-phase synthesis can be more amenable to a wider range of chemical transformations. acs.org

The design of these libraries is crucial for their success. Libraries can be designed to be either diverse, to explore a wide range of chemical space, or focused, to optimize activity around a known active scaffold. nih.gov The use of computational tools can aid in the design of libraries with desired physicochemical properties and structural diversity. nih.gov

Once synthesized, these libraries are subjected to HTS to identify "hit" compounds with activity against a specific biological target. The hits can then be further optimized through traditional medicinal chemistry approaches to develop lead compounds. rsc.org The application of combinatorial chemistry to the pyrimidine carboxamide scaffold significantly accelerates the initial stages of drug discovery by providing a large pool of diverse molecules for biological evaluation. nih.gov

Future Research Directions

Exploration of Novel Therapeutic Applications for Pyrimidine (B1678525) Carboxamides

The pyrimidine carboxamide moiety is a well-established pharmacophore found in numerous drugs with diverse therapeutic effects. gsconlinepress.commdpi.com Future research on 6-Chloro-2-phenyl-4-pyrimidinecarboxamide should systematically explore its potential across a spectrum of diseases. Initial investigations could build upon the known activities of related pyrimidine derivatives, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.gov

A significant area of interest is oncology. Many pyrimidine derivatives act as kinase inhibitors, crucial for controlling cell signaling pathways that are often dysregulated in cancer. mdpi.comnih.gov Future studies should screen this compound against a panel of kinases implicated in various cancers. Moreover, its potential as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for rapidly proliferating cancer cells, warrants investigation. aacrjournals.orgnih.gov

Beyond cancer, the anti-inflammatory potential of this compound should be a research priority. Pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of salt-inducible kinases (SIKs), which play a crucial role in inflammatory processes. nih.gov Investigating the effect of this compound on SIKs and other inflammatory mediators could open avenues for treating conditions like inflammatory bowel disease and rheumatoid arthritis.

Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of pharmacologically active molecules is often associated with environmental concerns due to the use of hazardous reagents and solvents. A critical direction for future research is the development of sustainable and green synthetic routes for this compound. Traditional methods for pyrimidine synthesis can be resource-intensive; however, recent advancements in green chemistry offer promising alternatives. bohrium.comnih.govorganic-chemistry.org

Multicomponent reactions (MCRs) represent a particularly attractive approach, as they can generate complex molecules in a single step, thereby reducing waste and improving efficiency. bohrium.comnih.govorganic-chemistry.org Research should focus on developing an MCR for this compound that utilizes non-toxic solvents and catalysts. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has been reported as a sustainable method. nih.govorganic-chemistry.orgorganic-chemistry.org Exploring similar catalytic systems for the synthesis of the target compound could be highly beneficial.

The table below illustrates a comparison of conventional and potential green synthetic methods for pyrimidine derivatives, highlighting the advantages of the latter.

| Feature | Conventional Synthesis | Green Synthesis (e.g., MCRs) |

| Number of Steps | Multiple | Often one-pot |

| Solvent Use | Often uses hazardous organic solvents | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions |

| Catalyst | May use stoichiometric and toxic reagents | Use of catalytic amounts of often less toxic metals or organocatalysts |

| Waste Generation | High | Low |

| Energy Consumption | Often requires high temperatures and long reaction times | Can be more energy-efficient (e.g., microwave-assisted synthesis) |

| Atom Economy | Lower | Higher |

Integration of Artificial Intelligence and Machine Learning in De Novo Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govmdpi.com For this compound, these computational tools can be leveraged for de novo drug design to generate novel analogs with improved efficacy and safety profiles. Generative AI models can explore vast chemical spaces to design molecules with desired pharmacological properties. harvard.edu

Elucidating Complex Mechanistic Pathways through Integrated Omics Approaches

A deep understanding of the mechanism of action is crucial for the development of any therapeutic agent. For this compound, integrated omics approaches, including genomics, proteomics, and metabolomics, can provide a comprehensive view of its biological effects. These technologies can help identify the specific cellular pathways modulated by the compound. nih.gov

Future studies should utilize metabolomics to analyze changes in the metabolic profile of cells treated with this compound. creative-proteomics.com This could reveal, for example, if the compound indeed interferes with pyrimidine biosynthesis. nih.gov Proteomics can identify the protein targets with which the compound interacts, offering insights into its mechanism of action at a molecular level. By combining these multi-omics datasets, researchers can construct a detailed picture of the compound's biological activity and identify potential biomarkers for its efficacy. nih.gov

Addressing Challenges in the Development of Specific and Selective Pyrimidine-Based Agents

A major hurdle in the development of kinase inhibitors and other targeted therapies is achieving selectivity. Many small molecule inhibitors interact with multiple targets, which can lead to off-target effects and toxicity. nih.gov A key future research direction for this compound is to address the challenge of developing it into a highly specific and selective agent.

Structure-activity relationship (SAR) studies will be fundamental in identifying the structural motifs responsible for its binding affinity and selectivity. nih.gov Computational docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its potential targets, guiding the design of more selective analogs. mdpi.com The development of pyrazolo[3,4-d]pyrimidines as selective kinase inhibitors serves as a successful example in this regard. nih.gov By systematically modifying the phenyl and carboxamide groups of this compound, it may be possible to enhance its selectivity for a specific biological target, thereby improving its therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.